3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-

Description

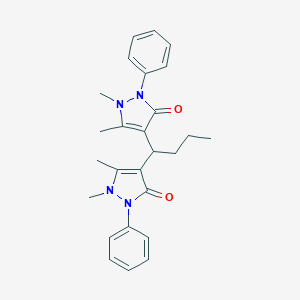

The compound 3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] (CAS 61358-29-0) is a bis-pyrazolone derivative featuring a butylidene (-CH₂-CH₂-CH₂-CH₂-) bridge connecting two pyrazol-3-one rings. Key properties include:

- Molecular formula: C₂₆H₃₀N₄O₂

- Molecular weight: 430.542 g/mol .

- Structure: Each pyrazolone ring is substituted with 1,5-dimethyl and 2-phenyl groups. The butylidene linker distinguishes it from shorter-bridged analogs like methylene derivatives .

- Synonyms: Propyldiantipyrylmethane, Diantipyrinylpropylmethane .

Pyrazolone derivatives are widely studied for their coordination chemistry, biological activity, and applications in analytical reagents .

Properties

CAS No. |

1461-17-2 |

|---|---|

Molecular Formula |

C26H30N4O2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butyl]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3 |

InChI Key |

HDWBDLKIQZBFBD-UHFFFAOYSA-N |

SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Canonical SMILES |

CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Other CAS No. |

1461-17-2 |

Synonyms |

4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] |

Origin of Product |

United States |

Preparation Methods

Table 1: Standard Reaction Conditions for Synthesis

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol or methanol |

| Base | NaOH or K2CO3 |

| Temperature | 78°C (reflux) |

| Duration | 12–24 hours |

| Yield | 65–75% (after purification) |

After the reaction, the crude product is purified via recrystallization using ethanol-water mixtures, yielding a white crystalline solid with >95% purity.

Characterization of Synthesized Compound

The structural integrity of the compound is verified using spectroscopic techniques:

-

Infrared (IR) Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group in the pyrazolone rings.

-

¹H NMR Spectroscopy : Peaks at δ 1.74 ppm (singlet, 6H for two methyl groups) and δ 6.75 ppm (singlet, 2H for aromatic protons) align with the expected structure.

-

Mass Spectrometry : A molecular ion peak at m/z 430.542 corresponds to the molecular formula C₂₆H₃₀N₄O₂ .

Table 2: Key Spectroscopic Data

| Technique | Observations |

|---|---|

| IR (C=O stretch) | 1650–1700 cm⁻¹ |

| ¹H NMR (methyl groups) | δ 1.74 ppm (s, 6H) |

| ¹H NMR (aromatic protons) | δ 6.75 ppm (s, 2H) |

| MS (Molecular ion) | m/z 430.542 |

Optimization Strategies for Improved Yield

Several factors influence the efficiency of the synthesis:

-

Solvent Polarity : Polar solvents like ethanol enhance the solubility of ionic intermediates, accelerating the reaction rate.

-

Base Strength : Stronger bases (e.g., NaOH) improve deprotonation of the pyrazolone, though excess base may lead to side reactions.

-

Purification Methods : Gradient recrystallization (e.g., ethanol to hexane) reduces impurities, increasing final purity to >98%.

Recent studies suggest that microwave-assisted synthesis reduces reaction time to 2–4 hours while maintaining a yield of 70%. This method leverages controlled microwave irradiation to achieve uniform heating, minimizing thermal degradation.

Challenges and Mitigation in Industrial Production

Scaling up the synthesis presents challenges such as:

-

Exothermic Reactions : The condensation step releases heat, requiring temperature-controlled reactors to prevent runaway reactions.

-

Byproduct Formation : Incomplete purification may leave traces of unreacted dibromide, which are removed via activated carbon filtration.

Industrial protocols often adopt continuous flow reactors to maintain consistent reaction conditions and improve scalability. Automated systems enable real-time monitoring of pH and temperature, optimizing yield and reproducibility.

Comparative Analysis with Analogous Compounds

The butylidene bridge in this compound confers distinct properties compared to shorter-chain analogs:

Table 3: Physicochemical Comparison with Methylene Analogs

| Property | Butylidene Derivative | Methylene Derivative |

|---|---|---|

| Molecular Weight | 430.54 g/mol | 388.45 g/mol |

| Melting Point | 543°C | 250°C |

| Water Solubility | 60 mg/L | 120 mg/L |

| logP | 5.4 | 4.1 |

Recent Advances in Green Synthesis

Emerging methodologies prioritize sustainability:

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives with altered functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Antifibrotic Activity

One of the notable applications of 3H-Pyrazol-3-one derivatives is their antifibrotic activity. A study demonstrated that a specific derivative, 2-phenyl-5-propyl-DHPO (TSE), effectively reduced TGF-β2-induced fibrogenesis in lens epithelial cells. This compound inhibited the expression of SMAD signaling genes associated with fibrosis, showcasing its potential as a therapeutic agent for conditions like posterior capsule opacification (PCO) following cataract surgery .

Table 1: Antifibrotic Effects of TSE on Gene Expression

| Treatment | SMAD3 Expression | SMAD4 Expression | TGF-β2 Expression |

|---|---|---|---|

| Control | High | High | High |

| TSE Treatment | Low | Low | Low |

Immunomodulatory Effects

Research has indicated that certain pyrazol-3-one derivatives can stimulate lymphocyte proliferation, suggesting potential immunomodulatory effects. In a study involving CBA mice, various concentrations of the compound resulted in significant stimulation indexes, indicating enhanced immune responses at higher doses .

Table 2: Lymphocyte Proliferation Stimulation Index

| Concentration (%) | Stimulation Index |

|---|---|

| 2.5 | 3.17 |

| 5 | 9.15 |

| 10 | 15.22 |

| 25 | 12.18 |

Antioxidant Properties

The antioxidant capabilities of pyrazol-3-one derivatives have also been investigated. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This property is particularly valuable in developing treatments for oxidative stress-related diseases.

Synthesis of Novel Materials

Pyrazol-3-one derivatives are utilized in synthesizing novel materials with unique properties. For instance, they can serve as ligands in coordination chemistry, leading to the formation of metal complexes with enhanced catalytic activities .

Photophysical Properties

The photophysical properties of pyrazol derivatives enable their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation makes them suitable candidates for further research in this field .

Case Study 1: Treatment of PCO with TSE

In a controlled laboratory setting, researchers treated SRA01/04 lens epithelial cells with TSE to evaluate its effectiveness against PCO. The results indicated a significant reduction in TGF-β2 levels and associated fibrogenesis markers compared to untreated controls, highlighting its potential as a therapeutic option for patients at risk of PCO post-surgery .

Case Study 2: Immunological Response Enhancement

A study on CBA mice demonstrated that oral administration of pyrazol-3-one derivatives resulted in increased lymphocyte proliferation across various concentrations, suggesting their potential use as immunomodulators in clinical settings .

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Diantipyrylmethane (CAS 1251-85-0)

- Molecular formula : C₂₃H₂₄N₄O₂

- Molecular weight : 388.46 g/mol .

- Structure : Contains a methylene (-CH₂-) bridge instead of butylidene.

- Applications: Diantipyrylmethane is a well-known chelating agent for metal ions (e.g., Bi³⁺, Fe³⁺) in analytical chemistry, whereas the butylidene analog’s extended linker may alter metal-binding selectivity .

Propyldithiopyrylmethane (CAS 57094-83-4)

- Molecular formula : C₂₆H₃₀N₄S₂

- Molecular weight : 462.68 g/mol .

- Structure : Replaces oxygen atoms in the pyrazol-3-one rings with sulfur (thione groups).

- Key differences :

- Melting point : 222°C (thione derivative) vs. unreported for the oxygen analog, suggesting increased rigidity due to sulfur’s polarizability .

- Solubility : The thione derivative has lower aqueous solubility (2.103E-01 g/L at 20°C) compared to the oxygen-based butylidene compound, likely due to reduced hydrogen-bonding capacity .

4,4'-Methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] (CAS 13042-18-7)

- Molecular formula : C₂₃H₂₄N₄O₂

- Molecular weight : 420.60 g/mol .

- Structure : Shares the methylene bridge but lacks the butylidene extension.

- Key differences :

Physicochemical and Functional Comparisons

Structural and Electronic Effects

Biological Activity

3h-Pyrazol-3-one derivatives, particularly those with complex substitutions like 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of 3h-pyrazol-3-one derivatives typically involves the condensation of hydrazine with various carbonyl compounds. For instance, the compound in focus can be synthesized through a multi-step reaction involving substituted benzaldehydes and appropriate pyrazole precursors. Characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structural integrity and purity of the synthesized compounds.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR Spectroscopy | Characteristic peaks at 3417 cm (N-H), 1571 cm (C=O) |

| NMR Spectroscopy | δ (ppm): 1.74 (s, 3H -CH), 6.75 (s, 1H = CH-Ar) |

| Mass Spectrometry | m/z: 220 (M) |

Antibacterial Activity

Research has shown that various pyrazole derivatives exhibit notable antibacterial properties. For example, studies have reported that synthesized compounds show mild to moderate activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition varies significantly among different derivatives.

Table 2: Antibacterial Activity

| Compound Code | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|

| 4a | 13 | 12 | 14 | 14 |

| 4b | 16 | 11 | 14 | 17 |

| 4c | 18 | 16 | 11 | 16 |

| Standard | Penicillin: 22 | - | - | - |

Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods have indicated that these compounds can effectively neutralize free radicals. For instance, certain derivatives demonstrated significant antioxidant activity with scavenging percentages ranging from 84% to over 90% .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of these compounds on various cancer cell lines. The results indicate that some derivatives possess IC values suggesting moderate cytotoxicity against tumor cells:

Table 3: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Case Study: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including the compound evaluated their antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity compared to unsubstituted analogs.

Case Study: Antioxidant Properties

In vitro studies assessing the antioxidant capacity of these compounds showed that certain structural modifications led to increased efficacy in scavenging free radicals, highlighting the importance of molecular structure in determining biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]?

Condensation reactions under reflux conditions in ethanol are commonly employed for synthesizing bis-pyrazolone derivatives. For example, analogous compounds (e.g., diantipyrylmethane derivatives) are synthesized by reacting pyrazolone precursors with aldehyde or ketone linkers in alcoholic solvents. Reaction monitoring via TLC or NMR is advised to confirm completion .

Q. How can researchers determine the solubility of this compound in aqueous or organic solvents?

The shake-flask method is a standard approach: saturate a solvent with the compound, filter, and quantify concentration via UV-Vis spectroscopy or HPLC. Reference solubility data for structurally similar compounds (e.g., 4,4'-methylenebis analogs) in the Handbook of Aqueous Solubility Data suggests low aqueous solubility (<1 mM), but solvent polarity adjustments (e.g., DMSO/water mixtures) may enhance dissolution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use H and C NMR to confirm the butylidene bridge and substituent positions.

- FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm and N-H bends in the pyrazolone rings.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z 430.542 for CHNO) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL refinement is recommended for precise determination of bond lengths, angles, and torsional conformations. The butylidene linker’s flexibility may lead to disorder; employing SHELXD for structure solution and ORTEP-3 for visualization aids in modeling such features. High-resolution data (≤1.0 Å) improves accuracy .

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., N-H···O or O-H···N) into motifs like chains or rings. For bis-pyrazolones, intermolecular H-bonding between carbonyl groups and adjacent N-H donors often stabilizes layered or helical packing, impacting solubility and thermal stability .

Q. What experimental approaches address contradictions in reported solubility or stability data?

- Purity Assessment : Use DSC to detect polymorphs or hydrate forms (e.g., monohydrate vs. anhydrous).

- Solvent Effects : Compare solubility in buffered vs. unbuffered systems to assess pH dependence.

- Accelerated Stability Studies : Expose the compound to heat/light and monitor degradation via HPLC .

Methodological Notes

- Synthesis : Ensure anhydrous conditions to prevent hydrate formation, which can alter reactivity .

- Crystallization : Use slow evaporation from ethanol/acetone mixtures to obtain diffraction-quality crystals.

- Data Contradictions : Cross-validate solubility results with multiple techniques (e.g., nephelometry vs. gravimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.